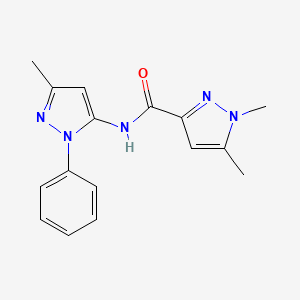
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide, also known as 1,5-DM-PP, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. 1,5-DM-PP has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2) and thus may be useful in the treatment of inflammation and pain. It may also act as an inhibitor of the enzyme monoamine oxidase (MAO) and thus may be useful in the treatment of depression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In studies, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. A limitation is that its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has potential for a variety of future research directions. These include further studies of its mechanism of action, its effects on various diseases, its potential use in drug development, and its potential use in the treatment of inflammation and pain. Additionally, further research could be done to explore its potential antioxidant properties and its potential use in the prevention of oxidative damage to cells. Finally, further research could be done to explore its potential use in the treatment of depression and other mental health conditions.
Méthodes De Synthèse
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has been synthesized through a variety of methods. One method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carbaldehyde with dimethylformamide (DMF) in the presence of sodium hydroxide to form the corresponding hydrazone, which is then reacted with ethyl chloroformate in the presence of pyridine to form this compound. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with dimethylformamide (DMF) in the presence of sodium hydroxide to form the corresponding hydrazone, which is then reacted with ethyl chloroformate in the presence of pyridine to form this compound.
Applications De Recherche Scientifique
1,5-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of various drugs on the body. It has also been used in studies of the metabolism of fatty acids and in the study of the effects of various environmental toxins on the body.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-9-15(21(18-11)13-7-5-4-6-8-13)17-16(22)14-10-12(2)20(3)19-14/h4-10H,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAWLUBFVGLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6537408.png)
![N-(2-ethylphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B6537416.png)
![N-cyclohexyl-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B6537421.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,4-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537431.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537445.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide](/img/structure/B6537449.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537461.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B6537464.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6537470.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B6537473.png)
![4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B6537481.png)
![N-benzyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537488.png)
![4-methyl-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537512.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537517.png)
